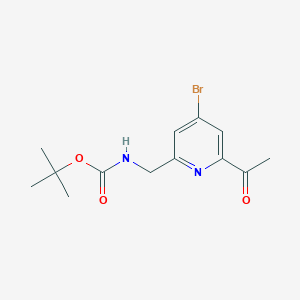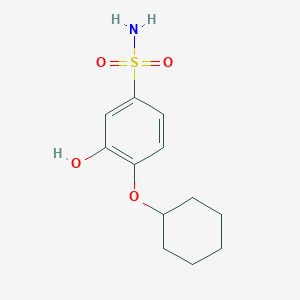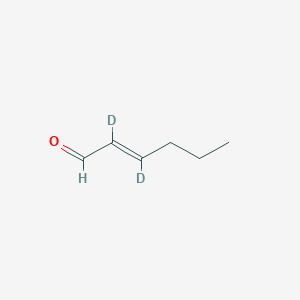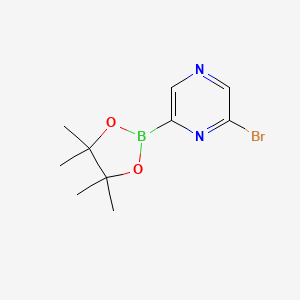
Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps :
Step 1: Reaction of potassium acetate with palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours.
Step 2: Treatment with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours.
Analyse Chemischer Reaktionen
Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the acetyl group can undergo nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (5-acetyl-4-hydroxypyridin-2-YL)methylcarbamate can be compared with other similar compounds, such as:
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of acetyl and hydroxyl groups in this compound distinguishes it from these similar compounds.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl N-[(5-acetyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)10-7-14-9(5-11(10)17)6-15-12(18)19-13(2,3)4/h5,7H,6H2,1-4H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
SABXRGVWNURBLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC(=CC1=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)









